molecular formula C8H9BrNO+ B261038 3-Bromo-1-(2-oxopropyl)pyridinium

3-Bromo-1-(2-oxopropyl)pyridinium

Cat. No.: B261038
M. Wt: 215.07 g/mol
InChI Key: RVYZQQAYXVGSHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-1-(2-oxopropyl)pyridinium is a pyridinium salt characterized by a bromo substituent at the 3-position of the pyridine ring and a 2-oxopropyl group (acetylpropyl) attached to the nitrogen atom. Pyridinium salts are cationic species widely utilized in organic synthesis, catalysis, and ionic liquids due to their polar nature and stability . The 2-oxopropyl moiety introduces a ketone functional group, which may influence solubility, hydrogen-bonding interactions, and participation in further chemical transformations.

Properties

Molecular Formula

C8H9BrNO+

Molecular Weight

215.07 g/mol

IUPAC Name

1-(3-bromopyridin-1-ium-1-yl)propan-2-one

InChI

InChI=1S/C8H9BrNO/c1-7(11)5-10-4-2-3-8(9)6-10/h2-4,6H,5H2,1H3/q+1

InChI Key

RVYZQQAYXVGSHJ-UHFFFAOYSA-N

SMILES

CC(=O)C[N+]1=CC=CC(=C1)Br

Canonical SMILES

CC(=O)C[N+]1=CC=CC(=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Pyridinium Chlorochromate (PCC) and Related Oxidizing Agents

Pyridinium chlorochromate (PCC) and analogs like pyridinium bromochromate () are chromium(VI)-based oxidizing agents used for selective alcohol oxidations. Unlike 3-Bromo-1-(2-oxopropyl)pyridinium, these compounds incorporate a chromate counterion (e.g., CrO₃Cl⁻) and lack bromo or oxopropyl substituents. The absence of chromium in this compound suggests divergent applications, likely favoring organic reactivity (e.g., alkylation or as a directing group) rather than redox processes .

2-Bromo-3-methylpyridine

2-Bromo-3-methylpyridine () is a neutral brominated pyridine derivative. Key differences include:

  • Substituents : A methyl group at position 3 vs. the oxopropyl group in the pyridinium compound.
  • Charge : Neutral vs. cationic (pyridinium), leading to higher polarity and solubility in polar solvents for the latter.
  • Reactivity: The methyl group in 2-Bromo-3-methylpyridine may sterically hinder reactions, whereas the oxopropyl group in this compound could participate in keto-enol tautomerism or act as a leaving group.
6-Bromo-2-chloro-4-iodopyridin-3-amine

This trihalogenated pyridine derivative () features multiple halogens and an amine group. Unlike this compound, the halogen positions (2, 4, 6) and amine substituent suggest distinct electronic effects and applications, such as pharmaceutical intermediates. The pyridinium cation’s charge and oxopropyl group may confer superior solubility in aqueous systems compared to this neutral, highly halogenated analog .

Physical and Chemical Properties (Inferred)

Property This compound 2-Bromo-3-methylpyridine Pyridinium Chlorochromate (PCC)
Molecular Weight ~230–250 g/mol (estimated) 172.02 g/mol 215.46 g/mol
Solubility High in polar solvents (e.g., H₂O, DMSO) Moderate in organic solvents (e.g., DCM, ethanol) Soluble in dichloromethane, acetone
Reactivity Electrophilic bromine; ketone participation Sterically hindered bromine Oxidizing agent (Cr⁶⁺-based)
Applications Organic synthesis intermediate Halogenation precursor Alcohol oxidation

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